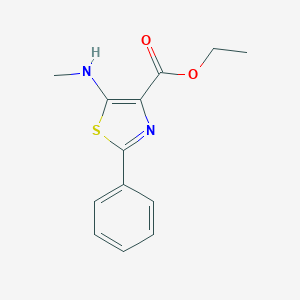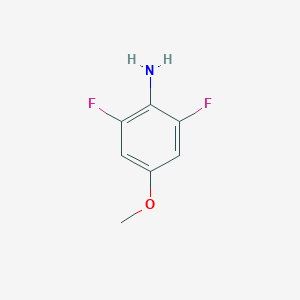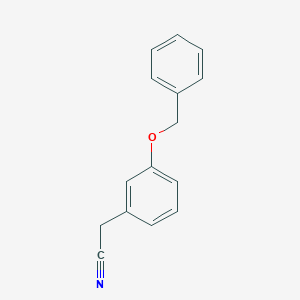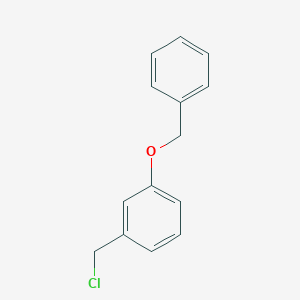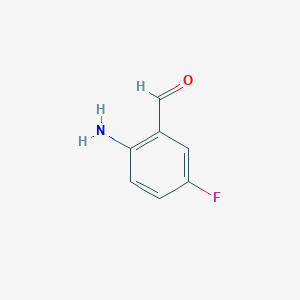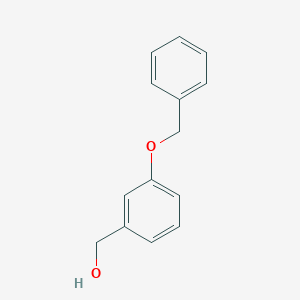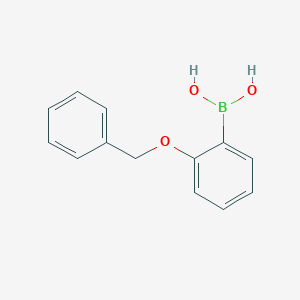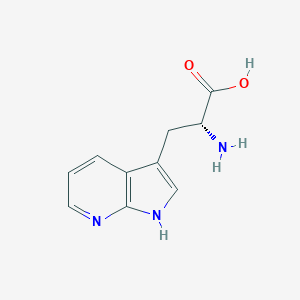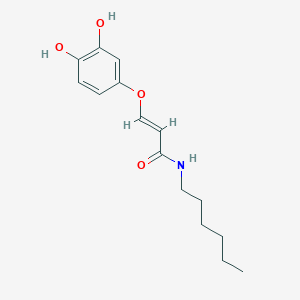
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide, also known as DHPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DHPPA is a derivative of the natural compound, nordihydroguaiaretic acid (NDGA), which is found in the creosote bush. DHPPA has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Mechanism Of Action
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to have a variety of biochemical and physiological effects. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has several advantages for use in lab experiments. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is a synthetic compound, which allows for greater control over its purity and concentration. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is also stable and can be stored for long periods of time. However, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide as a natural preservative in food and cosmetics. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide in the treatment of cancer and other diseases associated with inflammation and oxidative stress. In addition, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide and its potential side effects.
Synthesis Methods
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide can be synthesized using a variety of methods, including the reaction of NDGA with hexylamine and propionyl chloride. This method involves the protection of the phenolic groups of NDGA, followed by the addition of hexylamine and propionyl chloride to form (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. Other methods involve the use of different protecting groups for NDGA or the use of different amines and acyl chlorides.
Scientific Research Applications
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use in various fields of research, including cancer, inflammation, and oxidative stress. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use as a natural preservative in food and cosmetics.
properties
CAS RN |
136944-37-1 |
|---|---|
Product Name |
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide |
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
InChI Key |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



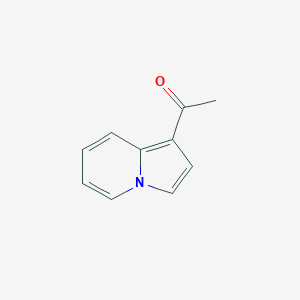
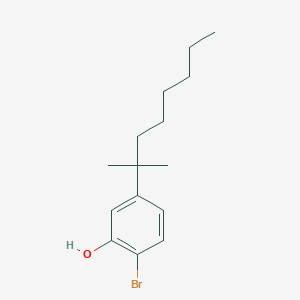
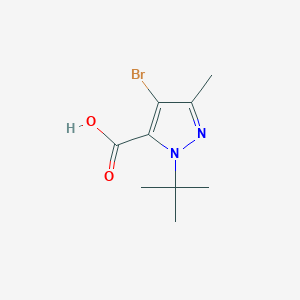
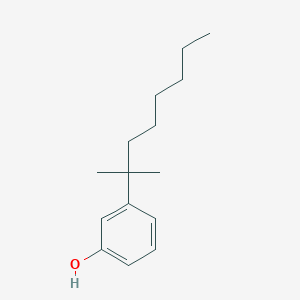
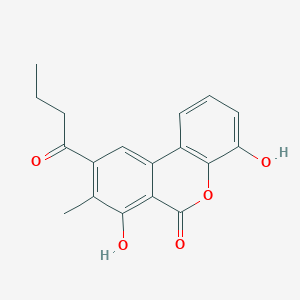
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
